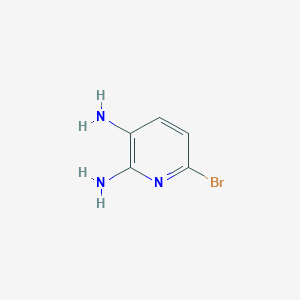

6-Bromopyridine-2,3-diamine

Beschreibung

Significance as a Versatile Synthetic Building Block in Heterocyclic Chemistry

6-Bromopyridine-2,3-diamine is recognized as a versatile heterocyclic building block in organic synthesis. hoffmanchemicals.comfrontierspecialtychemicals.comambeed.com The strategic placement of its functional groups—two adjacent amino groups and a bromine atom—on the pyridine (B92270) scaffold allows for a wide range of chemical transformations. indiamart.comcymitquimica.com The diamino functionality serves as a precursor for the formation of fused heterocyclic systems, a common structural motif in many biologically active compounds.

The amino groups can readily participate in condensation reactions with various electrophiles to construct new ring systems. indiamart.com For instance, reaction with carboxylic acids or their derivatives can lead to the formation of imidazo[4,5-b]pyridine structures. researchgate.net The bromine atom introduces a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkyl, or other functional groups at this position. cymitquimica.com This versatility makes it an invaluable intermediate for chemists to create libraries of complex heterocyclic compounds for further research and development. cymitquimica.comfrontierspecialtychemicals.com

Role in Pharmaceutical and Agrochemical Synthesis

The structural attributes of this compound make it a crucial intermediate in the synthesis of molecules for the pharmaceutical and agrochemical industries. indiamart.comchemimpex.com Its ability to serve as a scaffold for building complex heterocyclic systems is directly applied to the development of novel bioactive compounds. chemimpex.com

In pharmaceutical research, this diamine is a key starting material for synthesizing various therapeutic agents. chemimpex.com Research has shown its utility in the development of potential anti-cancer and anti-inflammatory drugs. chemimpex.com The imidazo[4,5-b]pyridine core, synthesized from this compound (or its isomer 5-bromopyridine-2,3-diamine), is a privileged structure found in many compounds with demonstrated biological activities, including antibacterial and antifungal properties. researchgate.netchemimpex.com

In the agrochemical sector, the compound is used in the formulation of effective pesticides and herbicides. chemimpex.com The incorporation of the pyridine ring and its associated functional groups can enhance the efficacy and selectivity of these agricultural chemicals, contributing to improved crop protection and yields. chemimpex.com

| Application Area | Role of this compound | Examples of Derived Scaffolds | Potential Products |

| Pharmaceuticals | Key Intermediate/Building Block chemimpex.com | Imidazo[4,5-b]pyridines researchgate.net | Anti-cancer agents, Anti-inflammatory drugs, Antibacterial agents researchgate.netchemimpex.com |

| Agrochemicals | Intermediate in formulation chemimpex.com | N/A | Pesticides, Herbicides chemimpex.com |

| Material Science | Monomer/Building Block chemimpex.com | Polymers, Coatings chemimpex.com | Advanced materials with improved durability chemimpex.com |

Overview of Research Trajectories

Current and future research involving this compound is primarily directed along three main trajectories: pharmaceutical development, agrochemical innovation, and material science. chemimpex.com

Pharmaceutical Development: A significant focus of research is the continued use of this compound as a scaffold to synthesize novel drug candidates. chemimpex.com The exploration of its derivatives as inhibitors of specific enzymes or as ligands for biological receptors remains a vibrant area of investigation. Studies focus on creating libraries of related compounds and screening them for various therapeutic activities, such as antimicrobial and antioxidant effects. researchgate.net

Agrochemical Synthesis: Research in this area aims to develop new generations of pesticides and herbicides with improved performance and better environmental profiles. chemimpex.com The unique electronic and structural properties of the this compound core are exploited to design more potent and selective agrochemicals. chemimpex.com

Material Science: A growing area of interest is the application of this compound in the creation of advanced materials. chemimpex.com Its ability to be incorporated into polymers or used to create specialized coatings is being explored. chemimpex.com Furthermore, its structure makes it a candidate for the synthesis of ligands for metal complexes, which are essential in catalysis and the development of new materials with tailored electronic or photophysical properties. cymitquimica.comchemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXOPWFJTFAZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625353 | |

| Record name | 6-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129012-04-0 | |

| Record name | 6-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromopyridine 2,3 Diamine

Established Synthetic Pathways to Diaminobromopyridines

Traditional routes to diaminobromopyridines often involve multi-step sequences starting from more common pyridine (B92270) derivatives. These pathways are characterized by their reliability, though they may sometimes be limited by harsh conditions or moderate yields.

A primary and well-documented method for synthesizing diaminopyridines is the chemical reduction of a nitro group adjacent to an existing amino group on a pyridine ring. The synthesis of 2,3-diamino-5-bromopyridine, a structural isomer of the target compound, provides a clear example of this approach. The process begins with the nitration of 2-amino-5-bromopyridine, which yields 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.org This intermediate is then subjected to reduction. orgsyn.org

Commonly used reducing agents for this transformation include tin(II) chloride, iron in acidic media, or catalytic hydrogenation. orgsyn.orgchemicalbook.com For instance, the reduction of 2-amino-5-bromo-3-nitropyridine can be effectively carried out using reduced iron in a mixture of ethanol (B145695) and water with a catalytic amount of hydrochloric acid. orgsyn.org This reaction proceeds by heating the mixture on a steam bath, followed by filtration and evaporation to yield the desired diamine. orgsyn.org

Table 1: Synthesis of 2,3-Diamino-5-bromopyridine via Reduction

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Nitration | 2-Amino-5-bromopyridine | H₂SO₄, HNO₃ | 2-Amino-5-bromo-3-nitropyridine | 78-85% | orgsyn.org |

This interactive table summarizes the key steps in the synthesis of a diaminobromopyridine isomer via the reduction of a nitropyridine precursor.

Direct amination of dihalopyridines serves as another foundational strategy. This approach typically involves the nucleophilic substitution of halogen atoms with ammonia (B1221849) or other amine sources. Palladium-catalyzed amination has emerged as a powerful tool for these transformations, allowing for the synthesis of a wide range of nitrogen-containing macrocycles and substituted pyridines. cas.cz

For example, the Pd-catalyzed reaction of 2,6-dibromopyridine (B144722) with various polyamines can be achieved using a Pd(dba)₂/BINAP catalytic system in the presence of a base like sodium tert-butoxide. cas.cz These reactions are often conducted in dilute solutions to minimize the formation of oligomeric side products. cas.cz While this specific example leads to 2,6-diamination, the principles can be adapted for other substitution patterns, provided a suitable dihalopyridine precursor is available. A significant side reaction can be the substitution of a bromine atom by the tert-butoxy (B1229062) group from the base. cas.cz

Advanced and Selective Synthesis Strategies for Pyridine Derivatives

Modern synthetic chemistry offers more sophisticated and selective methods for constructing substituted pyridines. These strategies often employ catalytic systems that allow for milder reaction conditions and greater functional group tolerance.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are a cornerstone of modern synthetic chemistry for forming bonds between aryl halides and amines. mdpi.com This method is particularly effective for the amination of bromopyridines. The reactions can be carried out using various copper sources, including copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in the presence of a ligand and a base. researchgate.netresearchgate.net

Microwave-assisted copper-catalyzed amination has been shown to be a practical method for synthesizing substituted 2,6-diaminopyridines from 2-amino-6-halopyridines or 2,6-dihalopyridines. researchgate.net These reactions can proceed with low catalyst loading (e.g., 1.2 mol% CuI) at temperatures between 80-225°C, providing good to excellent yields of the mono- or di-substituted products. researchgate.net The use of aqueous ammonia under mild conditions (100°C in ethylene (B1197577) glycol) has also been reported for the efficient synthesis of various aminopyridines. researchgate.netresearchgate.net

Table 2: Examples of Copper-Catalyzed Amination of Bromopyridines

| Substrate | Amine Source | Catalyst/Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine (B144113) | Aqueous NH₃ | Cu₂O (2 mol%) | Ethylene glycol, 100°C, 16h | 2-Aminopyridine (B139424) | 99% | researchgate.netencyclopedia.pub |

| 2-Bromo-5-iodopyridine | Morpholine | CuI (10 mol%)/L-proline (20 mol%) | DMSO, K₂CO₃, 90°C | 4-(5-Bromopyridin-2-yl)morpholine | High | rsc.org |

This interactive table showcases the versatility of copper-catalyzed C-N bond formation in synthesizing aminopyridines.

Pyridine N-oxides are versatile intermediates for the synthesis of 2-aminopyridines. thieme-connect.com The N-oxide group activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions. A general method involves the activation of the N-oxide with an agent like tosyl chloride (TsCl) or p-toluenesulfonic anhydride (B1165640) (Ts₂O), followed by reaction with an amine. acs.org

For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process using Ts₂O and tert-butylamine, followed by in situ deprotection with trifluoroacetic acid (TFA). acs.org This method demonstrates high yields and excellent selectivity for the 2-position. acs.org Another approach utilizes the reaction of pyridine N-oxides with activated isocyanides, which, after mild hydrolysis, also yields 2-aminopyridines. nih.govnih.gov These methods are advantageous as they often proceed under mild conditions and tolerate a wide range of functional groups. thieme-connect.comresearchgate.net

The Hofmann rearrangement, or Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. scribd.comwikipedia.org This reaction proceeds by treating the amide with bromine or chlorine in a strongly basic aqueous solution. chemistrylearner.com The key intermediate in this transformation is an isocyanate, which is then hydrolyzed to the amine. wikipedia.org

This method has been successfully applied to the synthesis of aminopyridines. A notable example is the conversion of nicotinamide (B372718) (pyridine-3-carboxamide) into 3-aminopyridine. chemistrylearner.comchemistwizards.com Similarly, pyridine-4-carboxamide can be converted to 4-aminopyridine. researchgate.net This degradative approach provides a route to aminopyridines from readily available carboxylic acid derivatives (via the corresponding amide), offering an alternative to substitution or reduction pathways.

Chemical Reactivity and Transformation Pathways of 6 Bromopyridine 2,3 Diamine

Condensation Reactions

Condensation reactions are fundamental to the synthetic utility of 6-bromopyridine-2,3-diamine, providing a direct route to the formation of the imidazo[4,5-b]pyridine ring system. These reactions involve the sequential reaction of both amino groups with electrophilic centers.

The reaction of ortho-diamines with carboxylic acids or their derivatives is a standard method for synthesizing 2-substituted benzimidazoles and related heterocycles. In the case of this compound, condensation with aromatic carboxylic acids yields 2-aryl-6-bromo-1H-imidazo[4,5-b]pyridines. These reactions often require a catalyst and dehydrating agent to facilitate the cyclization step. Polyphosphoric acid (PPA) is a commonly used reagent that serves as a solvent, catalyst, and dehydrating agent, driving the reaction towards the formation of the fused heterocyclic product. mdpi.com The general mechanism involves the initial formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the imidazole (B134444) ring.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aromatic Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | 2-Aryl-6-bromo-1H-imidazo[4,5-b]pyridine |

The condensation of this compound with aldehydes, such as benzaldehyde (B42025), is a key method for synthesizing 2-substituted imidazo[4,5-b]pyridines. This reaction proceeds via an initial Schiff base formation, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic imidazole ring.

In a typical procedure, 5-bromopyridine-2,3-diamine is reacted with benzaldehyde in ethanol (B145695) at reflux. mdpi.com The addition of an oxidizing agent, such as diiodide, facilitates the final aromatization step. This reaction yields 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, a crucial intermediate for further functionalization. mdpi.com

| Reactant 1 | Reactant 2 | Reagents/Solvent | Temperature | Product | Yield |

| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | Diiodide, Ethanol | Reflux (90 °C) | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 80% mdpi.com |

Alkylation Reactions of Derived Heterocycles

The imidazo[4,5-b]pyridine ring system derived from this compound contains multiple nitrogen atoms that can undergo alkylation. The position of alkylation is influenced by the tautomeric forms of the parent heterocycle and the reaction conditions employed.

The 6-bromo-1H-imidazo[4,5-b]pyridine scaffold possesses three potential sites for alkylation: the N1 and N3 atoms of the imidazole ring and the N4 atom of the pyridine (B92270) ring. The alkylation of these heterocycles can lead to a mixture of regioisomers. mdpi.com

The alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under solid-liquid phase transfer catalysis (PTC) conditions can produce different regioisomers. mdpi.com Typically, this results in a mixture of N3 and N4 alkylated products. mdpi.com However, the use of specific alkylating agents, such as ethyl bromoacetate, can lead to the formation of all three possible regioisomers: N1, N3, and N4. mdpi.com The separation of these isomers is often achieved by column chromatography. mdpi.com The regioselectivity of the reaction is a significant challenge in the synthesis of specifically substituted imidazo[4,5-b]pyridine derivatives. nih.gov

| Parent Compound | Alkylating Agent | Conditions | Products |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Alkyl Halides | Phase Transfer Catalysis (PTC) | Mixture of N3 and N4 regioisomers mdpi.com |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl bromoacetate | Phase Transfer Catalysis (PTC) | Mixture of N1, N3, and N4 regioisomers mdpi.com |

Formation of Fused Heterocyclic Systems

The primary utility of this compound in synthetic chemistry is as a building block for constructing fused heterocyclic compounds.

The formation of the imidazo[4,5-b]pyridine ring is the most common transformation of this compound. nih.gov This is readily achieved through condensation reactions with various carbonyl compounds, including aldehydes and carboxylic acids. mdpi.comnih.gov The reaction with aldehydes, for instance, leads to the formation of 2-substituted 6-bromo-1H-imidazo[4,5-b]pyridines. mdpi.com The resulting fused system is of significant interest due to its structural resemblance to purine (B94841) bases found in DNA and RNA. The presence of the bromine atom at the 6-position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents onto the heterocyclic core. nih.gov

Pyrido[2,3-b]pyrazine (B189457) Scaffolds

The synthesis of pyrido[2,3-b]pyrazine scaffolds is a common transformation of 2,3-diaminopyridines, including the 6-bromo substituted analog. The fundamental approach involves the condensation of the diamine with a 1,2-dicarbonyl compound. researchgate.net This reaction provides a direct route to constructing the pyrazine (B50134) ring fused to the pyridine core. researchgate.netresearchgate.net

The versatility of this method allows for the preparation of a wide array of 2,3-disubstituted pyrido[2,3-b]pyrazines by varying the dicarbonyl reactant. researchgate.net Reaction conditions can be optimized to improve yields and, in the case of unsymmetrical dicarbonyls, to control regioselectivity. researchgate.net Factors such as solvent, temperature, and the use of acidic or basic catalysts can influence the reaction's outcome. For instance, conducting the reaction at low temperatures in acidic solvents like acetic or trifluoroacetic acid has been shown to increase regioselectivity. researchgate.net

Novel pyrido[2,3-b]pyrazine derivatives have been synthesized and characterized for various applications, including their potential in materials science and as antibacterial agents. nih.govnih.gov The general synthetic scheme is illustrated below:

Table 1: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

| Reactant A | Reactant B (Dicarbonyl) | Catalyst/Solvent | Product |

|---|---|---|---|

| This compound | Glyoxal | Acidic (e.g., AcOH) | 7-Bromo-pyrido[2,3-b]pyrazine |

| This compound | 2,3-Butanedione | Ethanol, Reflux | 7-Bromo-2,3-dimethyl-pyrido[2,3-b]pyrazine |

Phenanthroline and Quinoxaline (B1680401) Derivatives

Quinoxaline Derivatives: The reaction of an ortho-diamine with a 1,2-dicarbonyl compound is the classic and most widely used method for synthesizing quinoxaline rings. nih.govsapub.orgnih.gov this compound, being an ortho-diaminopyridine, readily undergoes this cyclocondensation reaction to form 7-bromo-pyrido[2,3-b]pyrazines, which are aza-analogs of quinoxalines. The reaction is typically robust and can be catalyzed by various reagents, including mild acids or metal catalysts under gentle conditions. nih.govchim.it The synthesis is versatile, allowing for a wide range of substituents on the newly formed pyrazine ring by selecting the appropriate α-dicarbonyl compound. sapub.org

Phenanthroline Derivatives: The synthesis of phenanthroline derivatives from diamine precursors is a more complex process that often involves multi-step synthetic sequences. nih.gov While direct condensation is the hallmark of quinoxaline and pyridopyrazine synthesis, forming the 1,10-phenanthroline (B135089) core typically requires strategies like the Skraup or Friedländer reactions. For instance, a common method involves the condensation of an ortho-phenylenediamine with a β-ketoaldehyde or a similar three-carbon fragment. nih.gov Adapting these methods to this compound would allow for the introduction of the pyridine and pyrazine rings inherent to the phenanthroline structure.

Pyridopyrazines and Chalcogenadiazoles

The synthesis of pyridopyrazines from this compound is a well-established pathway, as detailed in section 3.3.2. This transformation is a cornerstone of its reactivity, enabling access to a broad spectrum of derivatives through condensation with various 1,2-dicarbonyl compounds. researchgate.netmdpi.com

The synthesis of fused chalcogenadiazoles (e.g., selenadiazoles or thiadiazoles) from ortho-diamines is another important transformation. This typically involves reacting the diamine with a reagent that can deliver the chalcogen atom and form the five-membered heterocyclic ring. For example, reacting an aromatic ortho-diamine with selenium dioxide (SeO₂) or a thionyl chloride (SOCl₂) analog can lead to the formation of the corresponding fused 1,2,5-selenadiazole or 1,2,5-thiadiazole (B1195012) ring system. This reaction extends the synthetic utility of this compound to a different class of heterocyclic compounds.

Nucleophilic and Coordination Chemistry Aspects

Role of Amino Groups as Nucleophiles

The two amino groups at the C2 and C3 positions of this compound are primary sites of nucleophilicity. indiamart.com These groups can readily participate in reactions with a wide range of electrophiles. The adjacent positioning of these amino groups is crucial for its role as a precursor in cyclocondensation reactions, where one amino group acts as a nucleophile in the initial attack on a carbonyl carbon, followed by intramolecular cyclization involving the second amino group.

Beyond cyclizations, these amino groups can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and Schiff base formation. The nucleophilic character of these amines is fundamental to their utility as building blocks in the synthesis of more complex molecules.

Formation of Coordination Complexes

The vicinal diamine arrangement in this compound makes it an excellent bidentate ligand for coordinating with metal ions. The two nitrogen atoms of the amino groups can chelate to a single metal center, forming a stable five-membered ring. This chelating ability is a key feature of its coordination chemistry. indiamart.com

It can form coordination complexes with various transition metals. google.com The properties of these complexes, such as their geometry, stability, and electronic characteristics, are influenced by the nature of the metal ion and the other ligands present in the coordination sphere. For example, rhenium(I) complexes with the general formula [ReBr(CO)₃(L)], where L is a pyrido[2,3-b]pyrazine ligand derived from a diaminopyridine, have been synthesized and characterized. researchgate.net

Ligand Development in Organometallic Catalysis

The ability of this compound and its derivatives to act as stable chelating ligands has led to their use in the development of catalysts for organometallic reactions. Diamine ligands are crucial components in many catalytic systems, including those used for hydrogenation and other redox reactions. nih.gov

Complexes of the type [(η⁶-arene)Ru(diamine)(X)]⁺ have shown significant anticancer activity, and their mechanism often involves catalytic redox cycles within cells. nih.gov While specific studies focusing solely on this compound in this context are specialized, the broader class of diaminopyridine-derived ligands is recognized for its utility in forming stable and catalytically active organometallic complexes. google.com The electronic properties of the ligand, which can be tuned by substituents like the bromo group, can influence the activity and selectivity of the metal catalyst.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Pyrido[2,3-b]pyrazine |

| Phenanthroline |

| Quinoxaline |

| Chalcogenadiazole |

| Acetic acid |

| Trifluoroacetic acid |

| Glyoxal |

| 7-Bromo-pyrido[2,3-b]pyrazine |

| 2,3-Butanedione |

| 7-Bromo-2,3-dimethyl-pyrido[2,3-b]pyrazine |

| Benzil |

| 7-Bromo-2,3-diphenyl-pyrido[2,3-b]pyrazine |

| Bismuth(III) triflate |

| 1,2,5-Selenadiazole |

| 1,2,5-Thiadiazole |

| Selenium dioxide |

| Thionyl chloride |

Despite a comprehensive search for scholarly articles and detailed research findings on the Schiff base formation of this compound, no specific studies detailing the synthesis, characterization, and reactivity of its Schiff base derivatives were found. The search results primarily consist of patents where this compound is used as a starting material for the synthesis of more complex molecules, without focusing on the formation and properties of its Schiff base derivatives. Research on similar but distinct compounds, such as 2,6-diaminopyridine (B39239) and 2,3-diaminopyridine (B105623), is available but falls outside the strict scope of the requested article, which is focused solely on this compound. Consequently, due to the lack of specific data on the Schiff base formation and derivatives of this particular compound, the requested article cannot be generated at this time.

Applications of 6 Bromopyridine 2,3 Diamine and Its Derivatives in Advanced Research

Medicinal Chemistry Scaffolds

The scaffold of 6-Bromopyridine-2,3-diamine is a cornerstone in medicinal chemistry for constructing fused heterocyclic systems that mimic the structure of endogenous purines, enabling them to interact with various biological targets. This structural analogy has led to the exploration of its derivatives for a wide array of pharmacological activities.

Development of Antimicrobial Agents (Antibacterial, Antifungal)

Derivatives of this compound, particularly 6-bromo-1H-imidazo[4,5-b]pyridine derivatives, have been synthesized and evaluated for their antimicrobial properties. The condensation of this compound with various aromatic carboxylic acids yields a series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines, which have demonstrated notable antibacterial and antifungal activities.

Research has shown that the nature of the substituent on the phenyl ring at the 2-position of the imidazo[4,5-b]pyridine core significantly influences the antimicrobial efficacy. For instance, compounds with electron-withdrawing groups have shown considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The antibacterial activity of these compounds is often compared to standard antibiotics like Chloramphenicol, while their antifungal activity is benchmarked against drugs such as Fluconazole. A study involving the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde (B42025) and subsequent alkylation of the resulting 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine has also been conducted to explore the antibacterial potential of the N-alkylated regioisomers. mdpi.com The results indicated that Gram-positive bacteria were more susceptible to these compounds than Gram-negative bacteria. mdpi.com

Exploration of Antioxidant Properties

The investigation into the antioxidant potential of this compound derivatives has revealed promising results. The same series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines synthesized for antimicrobial testing has also been screened for antioxidant activity. These studies often employ multiple assays to evaluate the antioxidant capacity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

The antioxidant activity is also found to be dependent on the substitution pattern on the phenyl ring. Certain derivatives have exhibited significant radical scavenging activity, with their efficacy being comparable to standard antioxidants like butylated hydroxytoluene (BHT). For instance, imidazo[4,5-b]pyridine derivatives merged with a benzohydrazide (B10538) moiety have been synthesized and have shown that compounds with di- and trihydroxy substitutions possess good antioxidant activity. nih.gov One particular compound from this class demonstrated higher antioxidant potential (EC50 of 26.12 µM) than the reference compound gallic acid. nih.gov

Derivatives as Potential Enzyme Inhibitors (e.g., DHFR)

The structural similarity of imidazo[4,5-b]pyridines to purines makes them attractive candidates for enzyme inhibition. rjraap.combenthamdirect.com This has led to their investigation as inhibitors of various kinases and other enzymes crucial for cell proliferation and survival. Dihydrofolate reductase (DHFR) is a clinically important enzyme target for antimicrobial and anticancer therapies. mdpi.com While direct and extensive studies on the DHFR inhibitory activity of 6-bromo-imidazo[4,5-b]pyridine derivatives are emerging, molecular docking studies have suggested that these compounds can effectively interact with the active site of DHFR. mdpi.com

Furthermore, the broader class of imidazo[4,5-b]pyridines has been successfully developed as potent inhibitors of several protein kinases. For example, they have been identified as inhibitors of B-Raf kinase, binding in a conformation associated with significant kinase selectivity. nih.gov Additionally, derivatives of imidazo[4,5-b]pyridine have been discovered as potent inhibitors of Aurora kinases A, B, and C, which are key regulators of cell division.

Broader Pharmacological Relevance of Fused Pyridine (B92270) Systems

The fused pyridine systems derived from this compound, primarily imidazo[4,5-b]pyridines, possess a wide spectrum of pharmacological relevance beyond their antimicrobial and enzyme inhibitory activities. rjraap.combenthamdirect.com Their diverse biological profile has made them a privileged scaffold in drug discovery.

These compounds have been investigated for their potential as:

Anticancer agents: Due to their role as kinase inhibitors and their ability to interfere with cell cycle progression.

Anti-inflammatory agents: Certain derivatives have shown the ability to diminish inflammatory responses. nih.gov

Antiviral compounds: The structural resemblance to purine (B94841) nucleosides has prompted their evaluation against various viruses.

The versatility of the imidazo[4,5-b]pyridine core allows for the introduction of various substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Materials Science and Engineering

In addition to its applications in medicinal chemistry, the structural features of this compound and its derivatives make them valuable building blocks in materials science, particularly for the development of organic electronic materials.

Precursors for Photovoltaic Materials (e.g., Organic Solar Cells, OLEDs, OFETs)

The development of efficient organic photovoltaic (OPV) cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) relies on the design and synthesis of novel organic semiconducting materials with tailored electronic properties. Pyridine-containing compounds are frequently used in these applications due to their electron-deficient nature, which facilitates electron transport.

This compound serves as a versatile precursor for constructing larger, conjugated heterocyclic systems that can function as hole-transporting or electron-transporting materials. The diamino groups can be used to build fused imidazole (B134444) rings, extending the π-conjugation, while the bromo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki reaction. This allows for the attachment of various aryl groups to modulate the HOMO/LUMO energy levels and the charge transport properties of the final molecule.

Derivatives of imidazole are widely utilized in the synthesis of electron transport or bipolar host materials for OLEDs due to their excellent photoluminescence, electrochemical properties, and thermal stability. tandfonline.com For instance, imidazo[1,5-a]pyridine-anthracene based fluorophores have been developed for use in greenish-yellow OLEDs. tandfonline.com While direct use of this compound in these applications is not extensively documented, its role as a precursor to these complex imidazole-fused systems is of significant interest for the future design of advanced organic electronic materials.

Synthesis of Advanced Functional Materials

Aromatic diamines are a critical class of monomers for the synthesis of high-performance polymers, such as polyamides and polyimides, known for their thermal stability and mechanical strength. This compound serves as a key intermediate in the creation of advanced materials, including polymers and coatings designed for enhanced durability and resistance to environmental factors nih.gov. The presence of the pyridine ring and the bromine atom can impart specific properties, such as flame retardancy and modified solubility, to the resulting polymers.

While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, the general principles of polycondensation reactions involving aromatic diamines are well-established. In these reactions, the diamine monomer is reacted with a diacid chloride or a dianhydride to form the corresponding polyamide or polyimide. The properties of the resulting polymer are highly dependent on the structure of the monomers used. The incorporation of a brominated pyridine structure, such as that from this compound, is anticipated to influence the polymer's characteristics in several ways:

Thermal Stability: The aromatic and heterocyclic nature of the pyridine ring contributes to the rigidity of the polymer backbone, which is a key factor in achieving high thermal stability.

Flame Retardancy: The presence of a bromine atom is a common strategy for imparting flame-retardant properties to polymers.

Solubility and Processability: The pyridine unit can affect the polymer's solubility in organic solvents, which is an important consideration for processing and fabrication of films and coatings.

Coordination Properties: The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, opening possibilities for the creation of functional metallopolymers with catalytic or sensing capabilities.

The synthesis of these advanced polymers typically involves a two-step process for polyimides, where a soluble poly(amic acid) precursor is first formed, which is then chemically or thermally cyclized to the final, often insoluble, polyimide. For polyamides, direct polycondensation of the diamine with a diacid chloride is a common synthetic route.

Industrial and Analytical Applications

Beyond the realm of polymer science, this compound and its isomers are valuable precursors for the synthesis of organic molecules with specific industrial and analytical applications, most notably in the field of dyes.

Precursors for Azo Dyes and Solvatochromic Studies

Aromatic amines are fundamental building blocks for the synthesis of azo dyes, which constitute a large and commercially important class of colorants nih.govisca.me. The synthesis involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. While direct studies on this compound are limited, research on its isomer, 4-Bromopyridine-2,6-diamine, provides significant insight into the synthesis and properties of related azo dyes.

In one study, a novel thiazolyl-based azo dye, 3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine, was synthesized by the diazotization of 5-bromothiazol-2-amine (B145681) and subsequent coupling with 4-bromopyridine-2,6-diamine isca.me. The resulting dye was characterized by various spectroscopic methods, which confirmed its structure.

Solvatochromism is a phenomenon where the color of a compound changes with the polarity of the solvent in which it is dissolved. This property is of great interest for developing sensors and probes for solvent polarity. The synthesized thiazolyl azo dye derived from the bromopyridine diamine isomer exhibited positive solvatochromism, meaning its absorption maximum shifts to a longer wavelength (a bathochromic or red shift) as the solvent polarity increases isca.me. This behavior is attributed to the differential stabilization of the ground and excited states of the dye molecule by the solvent.

The electronic absorption spectra of the dye were recorded in various solvents of differing polarity, and the results demonstrated a clear dependence of the absorption maximum (λmax) on the solvent. This indicates that such dyes can be utilized as indicators of solvent polarity isca.me.

Below is an interactive data table summarizing the solvatochromic data for 3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine in different solvents.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) in nm |

| Dioxane | 2.21 | 488 |

| Chloroform | 4.81 | 496 |

| Ethyl Acetate | 6.02 | 492 |

| Tetrahydrofuran | 7.58 | 494 |

| Dichloromethane | 8.93 | 501 |

| Acetone | 20.7 | 499 |

| Ethanol (B145695) | 24.55 | 503 |

| Methanol | 32.7 | 500 |

| Acetonitrile | 37.5 | 497 |

| Dimethylformamide | 38.8 | 510 |

| Dimethyl Sulfoxide | 46.7 | 512 |

This data illustrates the bathochromic shift observed with increasing solvent polarity, highlighting the potential of such pyridine-based azo dyes in analytical and industrial applications where solvent sensing is crucial.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 6-Bromopyridine-2,3-diamine provides detailed information about the electronic environment and connectivity of the hydrogen atoms in the molecule. Experimental data obtained in a deuterated solvent, such as DMSO-d₆, reveals distinct signals for the aromatic protons and the amine protons.

A reported ¹H NMR spectrum shows two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine (B92270) ring. chemicalbook.com The signals for the two amine groups (NH₂) appear as separate singlets, indicating their distinct chemical environments. chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 6.61 | Doublet (d) | 7.7 | Aromatic CH |

| 6.47 | Doublet (d) | 7.7 | Aromatic CH |

| 5.82 | Singlet (s) | N/A | Amine (NH₂) |

| 4.79 | Singlet (s) | N/A | Amine (NH₂) |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While specific experimental ¹³C NMR data for this compound is not widely published, theoretical analysis predicts five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts would be influenced by the electronegativity of the attached bromine and nitrogen atoms, with the carbon atom bonded to bromine (C6) expected at a distinct shift, and the carbons bonded to the amine groups (C2, C3) appearing in the characteristic range for amino-substituted aromatic rings.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound using Electrospray Ionization (ESI) confirms the expected molecular weight. A characteristic feature of the mass spectrum is the presence of a pair of peaks for the protonated molecular ion [M+H]⁺ at m/z 188 and 190. chemicalbook.com This distinctive pattern is due to the natural isotopic abundance of bromine, which consists of approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, C₅H₆BrN₃. The theoretical exact mass of the monoisotopic molecular ion [M] is 186.97451 Da. nih.gov

| Technique | Ion Mode | Observed m/z | Assignment |

|---|---|---|---|

| LC-MS | ESI Positive | 188, 190 | [M+H]⁺ Isotope Pattern |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, this technique provides information about the conjugated π-electron system. While detailed experimental UV-Vis data is not available in published literature, the presence of the substituted pyridine ring, an aromatic chromophore, would be expected to result in characteristic π→π* transitions, leading to strong absorbance in the UV region.

X-Ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound. However, to date, the single-crystal structure of this compound has not been reported in the publicly accessible crystallographic literature. Such an analysis would confirm the planarity of the pyridine ring and detail the spatial orientation of the amine and bromo substituents.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is compared against the theoretical values calculated from the molecular formula to verify the compound's empirical formula and assess its purity. While experimental "found" values are not published, the theoretical composition can be calculated from the molecular formula C₅H₆BrN₃.

| Element | Symbol | Calculated Mass Percentage (%) |

|---|---|---|

| Carbon | C | 31.94 |

| Hydrogen | H | 3.22 |

| Bromine | Br | 42.49 |

| Nitrogen | N | 22.35 |

Computational and Theoretical Investigations on 6 Bromopyridine 2,3 Diamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. It is frequently employed to study pyridine (B92270) derivatives, offering a balance between accuracy and computational cost.

Geometry Optimization and Tautomerization Studies

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its ground state. For molecules like 6-bromopyridine-2,3-diamine, which contains amino groups adjacent to the pyridine nitrogen, tautomerism is a key consideration. Tautomers are isomers that differ in the position of a proton and a double bond.

Computational studies on related 2-aminopyridine (B139424) systems have shown that the canonical amino form is typically the most stable tautomer. nih.govnih.gov For instance, investigations on 2-amino-4-methylpyridine (B118599) using the B3LYP/6-311++G(d,p) method revealed that the canonical structure is significantly more stable (by 13.60 kcal/mol) than its imine tautomer. nih.govnih.gov Such studies also calculate the energy barriers for proton transfer between tautomers and for pyramidal inversion at the amino nitrogen. The transition state energy for hydrogen proton transfer in one 2-aminopyridine derivative was calculated to be 44.81 kcal/mol, while the barrier for pyramidal inversion at the amino nitrogen was found to be a much lower 0.41 kcal/mol, indicating rapid inversion. nih.govresearchgate.net These computational approaches allow for a detailed understanding of the potential energy surface and the relative stability of different isomeric forms of this compound.

Optimized geometric parameters, such as bond lengths and angles, are also obtained from these calculations. In studies of similar 2-aminopyridines, DFT methods like B3LYP have been shown to predict bond lengths that are in close agreement with experimental values. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. pmf.unsa.ba A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. pmf.unsa.ba

DFT calculations are widely used to determine the energies of these frontier orbitals. For derivatives of this compound, such as imidazo[4,5-b]pyridine systems, these calculations have been performed. For example, a study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine calculated the HOMO-LUMO energy gap to be 1.6731 eV. researchgate.net Another derivative, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, was found to have a HOMO-LUMO gap of 2.3591 eV. nih.gov These values provide insight into the electronic behavior and potential reactivity of systems derived from this compound.

Below is a table summarizing FMO data for two derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | -4.0238 | -2.3507 | 1.6731 |

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas are neutral.

MEP analysis helps to understand intermolecular interactions and predict sites of hydrogen bonding. For a derivative of this compound, the MEP map shows negative potential regions (red) localized over the nitrogen atoms of the pyridine and imidazole (B134444) rings, indicating these are the most likely sites for electrophilic attack. nih.gov Conversely, positive potential (blue) is often found around the hydrogen atoms of the amino groups, making them susceptible to nucleophilic attack. This information is vital for predicting how the molecule will interact with other reagents or biological targets.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, it provides a detailed picture of how molecules pack together. Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds.

The table below details the contributions of various intermolecular contacts for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. researchgate.netnih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 48.1 |

| H···Br/Br···H | 15.0 |

| H···O/O···H | 12.8 |

| H···C/C···H | 6.0 |

| H···N/N···H | 5.8 |

| C···C | 3.7 |

| C···Br/Br···C | 3.5 |

| C···N/N···C | 1.6 |

This data shows that weaker interactions, particularly H···H, H···Br, and H···O contacts, play a dominant role in the crystal structure of this derivative. researchgate.netnih.gov

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of this compound are synthesized for various therapeutic applications, including as potential anticancer agents. chemimpex.com Molecular docking simulations are employed to predict how these compounds might interact with specific cancer-related protein targets, such as kinases or other regulatory enzymes. nih.govmdpi.comsemanticscholar.org The simulation calculates a "docking score," which estimates the binding affinity between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction.

For example, studies on various pyridine-based compounds have successfully used molecular docking to predict their inhibitory potential against cancer targets like VEGFR-2 and HER-2. mdpi.com The analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and specific amino acid residues in the protein's active site. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. dntb.gov.uarsc.org By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This allows for the determination of activation energies, which govern the reaction rate, and helps to explain why certain products are formed over others (regio- and stereoselectivity). rsc.org

For reactions involving this compound, such as its use as a precursor in the synthesis of heterocyclic compounds like imidazo[4,5-b]pyridines, computational modeling can provide deep insights. nih.gov DFT calculations can be used to model the step-by-step process of the reaction, identifying key intermediates and the transition structures that connect them. mdpi.com This approach helps rationalize experimental observations and can be used to predict the outcome of new, untested reactions, thereby accelerating the discovery and optimization of synthetic routes. researchgate.net

Emerging Research Avenues and Future Directions

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis and functionalization of pyridine (B92270) derivatives are often challenging due to the electron-deficient nature of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom. chemrxiv.org Future research will likely focus on developing sophisticated catalytic systems to achieve high selectivity and efficiency in reactions involving 6-Bromopyridine-2,3-diamine.

Advancements in transition-metal catalysis are crucial. For instance, Ni-Al heterobimetallic catalysts have been shown to enable the C3–H alkenylation of pyridines, a transformation that is typically difficult to achieve. chemrxiv.org Similarly, palladium-catalyzed methods are being developed for specific functionalizations, such as the ortho-(hetero)arylation of pyridine N-oxides. nih.gov For the synthesis of aminopyridines, palladium-catalyzed carbon-nitrogen bond formation has proven to be an effective method. acs.org Copper-catalyzed C-N bond-forming reactions have also demonstrated high selectivity in the synthesis of 6-substituted 2-bromopyridine (B144113) compounds from 2,6-dibromopyridine (B144722). researchgate.net

Furthermore, visible-light-driven photocatalysis is emerging as a mild, transition-metal-free alternative for the site-selective functionalization of pyridines. acs.org These approaches could be adapted to selectively modify the pyridine core of this compound or to catalyze its synthesis with greater control over regioselectivity, thereby avoiding the need for protecting groups and reducing waste.

| Catalytic System | Reaction Type | Key Advantage | Potential Application for this compound |

|---|---|---|---|

| Ni-Al Heterobimetallic | C-H Alkenylation | Overrides conventional site-selectivity. chemrxiv.org | Selective functionalization at C4 or C5 positions. |

| Palladium-based | C-N Cross-Coupling | Efficient formation of aminopyridines. acs.org | Synthesis of derivatives via the bromo group. |

| Copper(I) Iodide | C-N Cross-Coupling | Selective monoamination of dibromopyridines. researchgate.net | Controlled synthesis from di-halogenated precursors. |

| Organic Photocatalysts (e.g., Quinolinone) | Phosphinoylation / Carbamoylation | Transition-metal-free, mild conditions. acs.org | Introduction of novel functional groups. |

Exploration of Novel Derivatization Strategies

The unique arrangement of two amino groups and a bromine atom on the pyridine scaffold of this compound offers multiple sites for chemical modification. Future research will undoubtedly explore novel strategies to leverage this reactivity for the creation of new molecular architectures. The vicinal diamine moiety is particularly interesting as it can serve as a precursor to form heterocyclic rings fused to the pyridine core. For example, reactions of 2,3-diaminopyridine (B105623) with furan-3-ones have been shown to yield pyrrol-2-ylidene-acetate derivatives through a Michael-type reaction. researchgate.net This suggests a pathway for creating complex, polycyclic systems from this compound.

Late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthesis, are also a promising avenue. researchgate.net Methods for the selective halogenation of pyridines at the 4-position using designed phosphine (B1218219) reagents could be adapted to further functionalize the scaffold. nih.govresearchgate.net The bromine atom at the 6-position is a key handle for derivatization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki reaction, to introduce various aryl or alkyl groups. mdpi.com

Advanced Applications in Bio- and Chemo-sensing

Pyridine derivatives are widely used in the development of fluorescent sensors for detecting metal ions and other analytes. mdpi.com The diamino functionality of this compound makes it an excellent candidate for designing new chemosensors. The two adjacent amino groups can act as a binding site (chelating agent) for metal ions. Studies on 2,6-diaminopyridine (B39239) have shown its ability to act as a fluorescent probe for transition metal ions such as Cu2+, with the binding event causing a detectable change in the fluorescence spectrum. nih.govresearchgate.net

Derivatives of this compound could be designed to be highly selective and sensitive fluorescent probes. By modifying the pyridine ring or the amino groups with fluorophores or other signaling units, sensors for a variety of analytes could be developed. For instance, novel probes based on pyridine and pyrimidine (B1678525) have been synthesized for bioimaging applications, such as visualizing lipid droplets in cells. nih.gov The development of such sensors based on the this compound scaffold could have significant applications in environmental monitoring, medical diagnostics, and cellular imaging. ijarsct.co.in

| Target Analyte | Sensing Mechanism | Potential Application Area |

|---|---|---|

| Transition Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Chelation by diamine groups leading to fluorescence changes (quenching or enhancement). mdpi.comnih.gov | Environmental water quality monitoring. |

| Biologically Relevant Anions | Hydrogen bonding interactions with derivatized amino groups. | Biological sample analysis. |

| Nitroaromatic Compounds | Formation of charge-transfer complexes with electron-rich derivatives. nih.gov | Detection of explosives. |

| Cellular Organelles | Lipophilic derivatives designed for selective accumulation and fluorescence imaging. nih.gov | Cell biology and medical research. |

Integration with Machine Learning for Predictive Synthesis and Activity

The field of chemistry is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These tools can predict the outcomes of reactions, suggest optimal synthetic routes, and forecast the biological activity of novel compounds, thereby accelerating the research and development process. nih.govpreprints.org For a molecule like this compound, ML models could be transformative.

Beyond synthesis, ML is crucial for predicting the properties of new molecules. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential biological activities of derivatives of this compound, guiding the design of new drug candidates or materials with desired properties. nih.gov

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. unibo.it Future research on this compound will likely prioritize the development of sustainable and green synthetic routes. This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and employing energy-efficient techniques. ijarsct.co.in

Microwave-assisted synthesis is a prominent green chemistry technique that can dramatically reduce reaction times and often improve yields. mdpi.com A one-pot, multi-component microwave-assisted synthesis has been successfully used to create pyridinyl-1,3,5-triazine-2,4-diamine hybrids, demonstrating the potential of this technology for pyridine chemistry. nih.gov Other approaches include solvent-free reactions and mechanochemistry, which reduce or eliminate the need for harmful organic solvents. ijarsct.co.in

The development of recyclable catalysts is another key aspect of green chemistry. nih.gov Designing catalytic systems for the synthesis and derivatization of this compound that can be easily recovered and reused would significantly improve the sustainability of the process. Electrochemical methods, which use electricity to drive chemical reactions, also offer a green alternative, as seen in the primary amination of imidazopyridines. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 6-Bromopyridine-2,3-diamine?

- Methodological Answer: A common approach involves bromination of 2,3-diaminopyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purification is typically achieved via column chromatography or recrystallization. Structural confirmation requires NMR (1H/13C) and mass spectrometry. For analogs, bromine positioning can influence reaction efficiency, as seen in studies of 5-Bromopyridine-2,3-diamine .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer: Key techniques include:

-

NMR Spectroscopy : To confirm substitution patterns and amine proton environments.

-

Mass Spectrometry (MS) : For molecular weight verification (188.025 g/mol) .

-

Elemental Analysis : To validate purity and composition (C5H6BrN3).

-

Infrared (IR) Spectroscopy : To identify NH2 and C-Br stretches.

Property Value Reference Molecular Formula C5H6BrN3 Molecular Weight 188.025 g/mol Density 1.8±0.1 g/cm³ Boiling Point 345.2±37.0 °C

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer:

Q. What are the typical applications of this compound in organic synthesis?

- Methodological Answer: It serves as a precursor for pharmaceuticals (e.g., kinase inhibitors) and ligands in coordination chemistry. The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound?

- Methodological Answer:

- Single-Crystal Growth : Use slow evaporation from polar solvents (e.g., ethanol/water mixtures).

- Data Collection : Employ high-resolution synchrotron radiation to resolve potential disorder.

- Refinement : Utilize SHELXL for small-molecule refinement, addressing challenges like twinning or thermal motion .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Bromine acts as a superior leaving group compared to chloro or iodo analogs (e.g., in 6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine ). Optimize Suzuki reactions using Pd(PPh3)4 and aryl boronic acids in THF/water. Monitor regioselectivity via LC-MS .

Q. How can discrepancies in reported physical properties (e.g., melting point) be resolved?

- Methodological Answer:

- Purity Assessment : Use HPLC or Differential Scanning Calorimetry (DSC) to detect impurities.

- Controlled Recrystallization : Standardize solvent systems (e.g., ethanol vs. DCM/hexane).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-Bromopyridine-2,3-diamine ).

Q. What strategies mitigate aminopyridine oxidation during storage?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.